Tas-117

AKT isoform selectivity allosteric inhibitor potency MK-2206 comparator

Procure TAS-117 (Pifusertib) for clean, allosteric pan-AKT inhibition with a 7.5-fold potency advantage at Akt2 (IC₅₀ 1.6 nM) versus MK-2206. This non-ATP competitive inhibitor shows minimal off-target activity on PI3K, PDK1, and mTOR at ≤1 μM, ensuring unambiguous pathway interrogation. Documented synergy with everolimus, carboplatin, irinotecan, and S-1 supports combination studies. Clinically, durable stable disease (19.1+ months) in PTEN-mutant metaplastic breast cancer confirms translatability for precision oncology models.

Molecular Formula C26H24N4O2
Molecular Weight 424.5 g/mol
CAS No. 1402602-94-1
Cat. No. B611162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTas-117
CAS1402602-94-1
SynonymsTAS-117, TAS 117, TAS117
Molecular FormulaC26H24N4O2
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCC1(CC(C1)(C2=CC=C(C=C2)C3=C(N4COC5=C(C4=N3)C=NC=C5)C6=CC=CC=C6)N)O
InChIInChI=1S/C26H24N4O2/c1-25(31)14-26(27,15-25)19-9-7-17(8-10-19)22-23(18-5-3-2-4-6-18)30-16-32-21-11-12-28-13-20(21)24(30)29-22/h2-13,31H,14-16,27H2,1H3
InChIKeyAIFGVDXMHWGOGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TAS-117 (Pifusertib) Procurement Guide: Sourcing the Allosteric Pan-AKT Inhibitor for Targeted Oncology Research


TAS-117 (CAS: 1402602-94-1, also known as Pifusertib) is a highly selective, orally bioavailable, non-ATP competitive allosteric pan-AKT inhibitor [1]. It demonstrates potent inhibitory activity against all three AKT isoforms, with IC₅₀ values of 4.8 nM (Akt1), 1.6 nM (Akt2), and 44 nM (Akt3) . Unlike ATP-competitive AKT inhibitors, TAS-117 binds to the kinase domain and Akt–PH interface, a mechanism that confers distinct selectivity and pharmacological properties [2]. The compound is currently in Phase II clinical development for advanced solid tumors harboring PI3K/AKT pathway aberrations, including PTEN mutations and PIK3CA alterations [3].

TAS-117 vs. Alternative AKT Inhibitors: Why Mechanism and Isoform Selectivity Preclude Simple Interchange


AKT inhibitors are not a monolith; they segregate fundamentally into two classes—allosteric (non-ATP competitive) and ATP-competitive agents—with divergent binding modes, selectivity profiles, and clinical safety signals that render them non-interchangeable [1]. TAS-117 belongs to the allosteric class alongside MK-2206 and ARQ092, while capivasertib (AZD5363) and ipatasertib (GDC-0068) are ATP-competitive inhibitors [2]. Allosteric inhibitors bind at the kinase domain–PH domain interface and preferentially target inactive AKT conformations, whereas ATP-competitive inhibitors bind the active kinase site and may exhibit broader off-target kinase engagement [3]. This mechanistic divergence translates into quantifiable differences in isoform potency, selectivity against related kinases (e.g., PI3K, PDK1, mTOR), clinical dosing tolerability, and adverse event profiles . Substituting TAS-117 with an ATP-competitive analog or even another allosteric agent without direct comparative data would invalidate experimental reproducibility and confound clinical translation. The evidence below delineates precisely where TAS-117's quantitative differentiation resides relative to its closest comparators.

TAS-117 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparison with MK-2206, Capivasertib, and Ipatasertib


TAS-117 vs. MK-2206: Superior Potency Against AKT2 and Distinct Isoform Selectivity Ratio

Among allosteric pan-AKT inhibitors, TAS-117 exhibits a markedly distinct isoform potency profile compared to MK-2206. TAS-117 demonstrates IC₅₀ values of 4.8 nM (Akt1), 1.6 nM (Akt2), and 44 nM (Akt3), with Akt2 being the most potently inhibited isoform (Akt2:Akt1 potency ratio = 0.33; Akt3:Akt1 ratio = 9.2) . In contrast, MK-2206 displays IC₅₀ values of 5 nM (Akt1), 12 nM (Akt2), and 65 nM (Akt3), with Akt1 being the most sensitive isoform and Akt2 demonstrating 2.4-fold lower potency relative to Akt1 .

AKT isoform selectivity allosteric inhibitor potency MK-2206 comparator biochemical IC50

TAS-117 vs. ATP-Competitive Inhibitors (Capivasertib/Ipatasertib): Superior Kinase Selectivity Against PI3K/PDK1/mTOR

As an allosteric, non-ATP competitive inhibitor, TAS-117 demonstrates minimal inhibitory activity against structurally related lipid and protein kinases, including PI3K, PDK1, and mTOR at concentrations up to 1 μM . In contrast, ATP-competitive pan-AKT inhibitors capivasertib (AZD5363) and ipatasertib (GDC-0068) engage the ATP-binding pocket, a domain highly conserved across the kinome, which inherently confers a broader potential for off-target kinase inhibition [1].

kinase selectivity off-target profiling allosteric vs. ATP-competitive PI3K pathway

TAS-117 Clinical Development: Phase II Dose Determination and Manageable Hyperglycemia Profile

TAS-117 has advanced to Phase II clinical evaluation with a clearly defined recommended Phase II dose (RP2D) of 16 mg once daily, established through formal dose-escalation with dose-limiting toxicity (DLT) assessment [1]. In the Phase II study (n=17), treatment-related grade ≥3 hyperglycemia occurred in 1% of patients at the RP2D [2]. This contrasts with the clinical experience of ATP-competitive AKT inhibitors, where hyperglycemia is a well-documented class effect; capivasertib (AZD5363) has been associated with grade ≥3 hyperglycemia rates of 14-18% in Phase II trials [3].

Phase II clinical trial RP2D determination safety profile PTEN mutation

TAS-117 In Vivo Efficacy: Significant Tumor Growth Inhibition in MM Xenograft Models at 12-16 mg/kg

In murine xenograft models of human multiple myeloma (MM.1S cells), oral administration of TAS-117 at 12 mg/kg and 16 mg/kg daily for 5 days per week over 21 days produced significant tumor growth inhibition relative to vehicle control [1]. Immunohistochemical analysis confirmed target engagement, demonstrating reduced p-Akt (Ser473) staining and increased TUNEL-positive apoptotic cells in tumors from TAS-117-treated mice compared to vehicle controls after 5 days of treatment [2].

multiple myeloma xenograft model tumor growth inhibition oral bioavailability

TAS-117 Combination Therapy Potential: Synergistic Apoptosis Induction with mTOR Inhibitor Everolimus

In vitro combination studies using the HER2-overexpressing gastric cancer cell line NCI-N87 revealed that TAS-117 combined with the mTOR inhibitor everolimus produced synergistic growth inhibition and uniquely induced PARP cleavage, a hallmark of apoptosis [1]. Notably, PARP cleavage was not induced by either TAS-117 or everolimus as single agents alone, indicating a mechanistic synergy specific to this vertical pathway inhibition combination [2].

combination therapy mTOR inhibition everolimus synergy apoptosis induction

TAS-117 Clinical Antitumor Activity: Durable Stable Disease (19.1+ Months) in Germline PTEN-Mutant Breast Cancer

In a Phase II study of TAS-117 in patients with advanced solid tumors harboring germline PTEN-inactivating mutations, one patient with metaplastic breast cancer achieved durable stable disease ongoing for 19.1 months at the data cut-off while receiving TAS-117 at the RP2D of 16 mg once daily [1]. Across the full study cohort (n=17), the disease control rate (DCR) was 41.2% (7 patients with stable disease) [2].

PTEN mutation breast cancer durable stable disease precision oncology

TAS-117 Application Scenarios: High-Value Research Contexts Supported by Quantitative Evidence


Preclinical Studies Requiring Akt2-Predominant Pathway Inhibition

For researchers investigating malignancies driven primarily by Akt2 isoform activation (including certain breast and ovarian cancer subtypes), TAS-117 provides a 7.5-fold potency advantage over the allosteric comparator MK-2206 (Akt2 IC₅₀: 1.6 nM vs. 12 nM) . This enhanced Akt2 potency may translate to improved target coverage and antitumor activity in Akt2-dependent models. Procurement should prioritize TAS-117 over MK-2206 when Akt2 is the principal isoform of interest.

Kinase Selectivity Profiling and Pathway-Specific AKT Interrogation

TAS-117's allosteric binding mechanism confers minimal inhibitory activity against related kinases (PI3K, PDK1, mTOR) at concentrations up to 1 μM . This selectivity window exceeds that of ATP-competitive pan-AKT inhibitors (capivasertib, ipatasertib), making TAS-117 the preferred tool compound for experiments requiring clean AKT pathway interrogation without confounding off-target effects on upstream or parallel kinases. Suitable applications include phosphoproteomic profiling and genetic dependency validation studies.

Combination Therapy Studies with mTOR Inhibitors (Everolimus) or Chemotherapy

TAS-117 uniquely synergizes with mTOR inhibitor everolimus to induce PARP cleavage and apoptosis in gastric cancer cells, an effect not observed with either single agent alone [1]. Additionally, TAS-117 enhances the antitumor efficacy of carboplatin, irinotecan (ovarian cancer models), and S-1 (gastric cancer models) in vivo [2]. Researchers designing vertical PI3K/AKT/mTOR pathway inhibition studies or chemotherapy combination experiments should select TAS-117 based on this demonstrated synergistic potential.

PTEN-Deficient or PI3K/AKT-Mutant Tumor Model Studies

Clinical evidence demonstrates that TAS-117 produces durable stable disease (19.1+ months) in patients with germline PTEN-mutant metaplastic breast cancer, and antitumor activity has been observed in ovarian cancer (PIK3CA E545K), breast cancer (PIK3CA H1047R), and Akt1 E17K-mutant tumors [3]. For preclinical research using PTEN-null, PIK3CA-mutant, or Akt1 E17K-mutant tumor models, TAS-117 offers a clinically validated tool with direct translational relevance to genomically defined patient populations. Procurement should prioritize TAS-117 for studies seeking to model precision oncology applications of AKT inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tas-117

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.